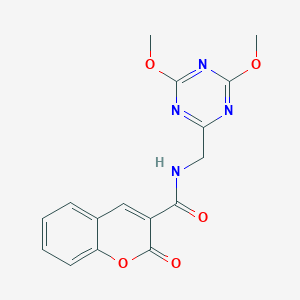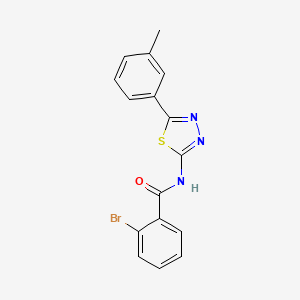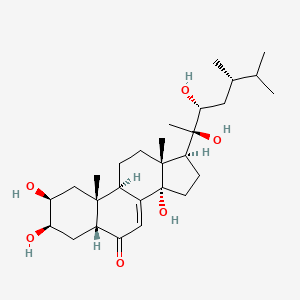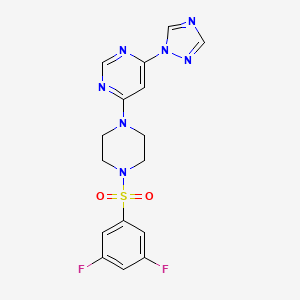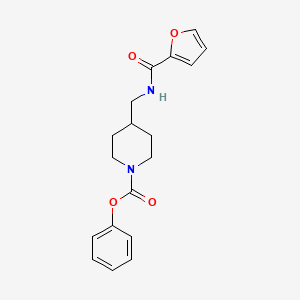
Phenyl 4-((furan-2-carboxamido)methyl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl 4-((furan-2-carboxamido)methyl)piperidine-1-carboxylate is a chemical compound with a complex structure. It belongs to the class of fentanyl analogues , which are derivatives of the potent synthetic opioid fentanyl. Fentanyl analogues exhibit varying pharmacological properties and have been studied for their potential medical use as well as their presence in designer drugs .
Synthesis Analysis
The synthesis of this compound involves several steps, including the introduction of a furan-2-carboxamide group onto a piperidine ring. Detailed synthetic pathways and reaction conditions would require a thorough literature review, but it typically involves organic synthesis techniques. Researchers have explored various methods to access fentanyl analogues, and these approaches may vary based on the specific compound .
Molecular Structure Analysis
The molecular structure of Phenyl 4-((furan-2-carboxamido)methyl)piperidine-1-carboxylate consists of a piperidine ring with a furan-2-carboxamide substituent attached. The phenyl group further enhances its complexity. Accurate characterization through techniques like nuclear magnetic resonance (NMR), mass spectrometry, and X-ray crystallography is essential to confirm its structure .
Chemical Reactions Analysis
Understanding the reactivity of this compound involves investigating its behavior under various conditions. Researchers have likely explored its reactions with other functional groups, such as nucleophiles, electrophiles, and reducing agents. These studies contribute to our understanding of its chemical properties and potential applications .
Aplicaciones Científicas De Investigación
Antibacterial Activity
Furan derivatives, including Phenyl 4-((furan-2-carboxamido)methyl)piperidine-1-carboxylate, have been found to have significant antibacterial activity . They have been used in the creation of numerous innovative antibacterial agents . In particular, these compounds have shown effectiveness against gram-positive and gram-negative bacteria .
Synthesis of Novel Furan Derivatives
Phenyl 4-((furan-2-carboxamido)methyl)piperidine-1-carboxylate can be used in the synthesis of novel furan derivatives . The furan nucleus is an essential synthetic technique in the search for new drugs .
Anti-Bacterial Activities against Clinically Isolated Drug Resistant Bacteria
Functionalized N-(4-Bromophenyl)furan-2-carboxamides, which can be synthesized from Phenyl 4-((furan-2-carboxamido)methyl)piperidine-1-carboxylate, have shown anti-bacterial activities against clinically isolated drug-resistant bacteria such as A. baumannii, K. pneumoniae, E. cloacae, and S. aureus .
Suzuki-Miyaura Cross-Coupling Reaction
Phenyl 4-((furan-2-carboxamido)methyl)piperidine-1-carboxylate can be used in the Suzuki-Miyaura cross-coupling reaction to synthesize furan derivatives . This reaction is a key step in the synthesis of many pharmaceutical compounds .
Computational Validation of Anti-Bacterial Activities
The anti-bacterial activities of compounds synthesized from Phenyl 4-((furan-2-carboxamido)methyl)piperidine-1-carboxylate can be validated via a computational approach . This involves docking studies and molecular dynamics simulations .
Development of New Antimicrobial Compounds
The information presented in the research of Phenyl 4-((furan-2-carboxamido)methyl)piperidine-1-carboxylate and its derivatives may aid in the creation of more effective and secure antimicrobial agents . This is particularly important given the global issue of microbial resistance .
Mecanismo De Acción
Target of Action
Phenyl 4-((furan-2-carboxamido)methyl)piperidine-1-carboxylate is a synthetic compound that is structurally related to fentanyl Given its structural similarity to fentanyl, it is plausible that it may interact with opioid receptors in the central nervous system, similar to other fentanyl analogues .
Mode of Action
Based on its structural similarity to fentanyl, it is likely that it binds to opioid receptors in the brain, mimicking the effects of endogenous opioids . This binding can inhibit the transmission of pain signals, leading to analgesic effects .
Biochemical Pathways
If it acts similarly to fentanyl, it may influence the release of neurotransmitters such as dopamine and norepinephrine, which are involved in pain perception and reward pathways .
Pharmacokinetics
Similar compounds, such as fentanyl, are known to be rapidly absorbed and distributed in the body, metabolized in the liver, and excreted in urine .
Result of Action
If it acts similarly to fentanyl, it may lead to a decrease in the perception of pain, sedation, and euphoria, among other effects .
Propiedades
IUPAC Name |
phenyl 4-[(furan-2-carbonylamino)methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c21-17(16-7-4-12-23-16)19-13-14-8-10-20(11-9-14)18(22)24-15-5-2-1-3-6-15/h1-7,12,14H,8-11,13H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNFFLKZAUFVAND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=CO2)C(=O)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl 4-((furan-2-carboxamido)methyl)piperidine-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2-Difluorospiro[3.3]heptan-6-ol](/img/structure/B2702797.png)
![2-(4-(ethylthio)phenyl)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2702799.png)
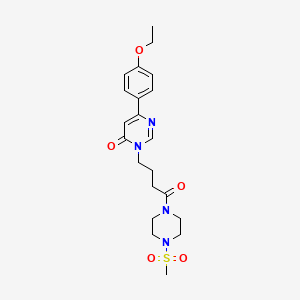
![N-(4-cyanophenyl)-2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2702801.png)
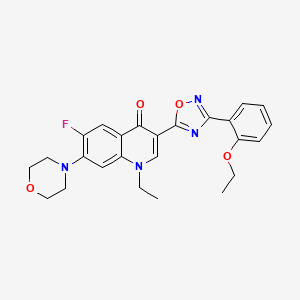
![N-(3-methoxyphenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]thio}acetamide](/img/structure/B2702807.png)

![1'-(benzo[d]thiazole-2-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2702810.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride](/img/structure/B2702813.png)
